Eucalyptacid A

説明

Eucalyptacid A is a polar metabolite identified in select Eucalyptus species, hypothesized to contribute to their chemical defense mechanisms against herbivorous insects such as psyllids (Spondylaspis cf. plicatuloides and Glycaspis brimblecombei). While its exact structure remains partially uncharacterized, preliminary studies suggest it belongs to a class of oxygenated carboxylic acids or triterpene derivatives prevalent in eucalypt leaf extracts . Its relative abundance varies significantly across Eucalyptus species, correlating with observed differences in insect host preferences .

特性

分子式 |

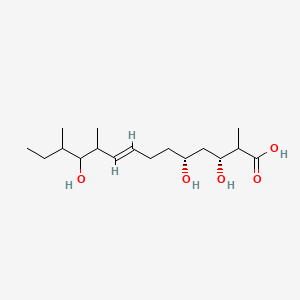

C17H32O5 |

|---|---|

分子量 |

316.4 g/mol |

IUPAC名 |

(E,3R,5R)-3,5,11-trihydroxy-2,10,12-trimethyltetradec-8-enoic acid |

InChI |

InChI=1S/C17H32O5/c1-5-11(2)16(20)12(3)8-6-7-9-14(18)10-15(19)13(4)17(21)22/h6,8,11-16,18-20H,5,7,9-10H2,1-4H3,(H,21,22)/b8-6+/t11?,12?,13?,14-,15-,16?/m1/s1 |

InChIキー |

CFMKVZLLXFODQC-IPFREJQMSA-N |

異性体SMILES |

CCC(C)C(C(C)/C=C/CC[C@H](C[C@H](C(C)C(=O)O)O)O)O |

正規SMILES |

CCC(C)C(C(C)C=CCCC(CC(C(C)C(=O)O)O)O)O |

製品の起源 |

United States |

準備方法

Eucalyptacid A can be synthesized through the cultivation of the fungus Diaporthe eucalyptorum on solid rice cultures. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound

化学反応の分析

Eucalyptacid A undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Eucalyptacid A has several scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of polyketide fatty acids.

Biology: The compound is studied for its antifungal properties and its potential role in plant-fungus interactions.

Medicine: this compound is investigated for its potential use as an antifungal agent in agricultural and clinical settings.

Industry: The compound’s antifungal properties make it a candidate for developing biological control agents to prevent fungal infections in crops.

作用機序

Eucalyptacid A exerts its antifungal effects by disrupting the cell membrane integrity of fungi, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

類似化合物との比較

Key Metabolites in Eucalyptus Species

Eucalyptacid A shares ecological and chemical niches with other polar metabolites, including:

4,6-Dioxohept-2-enoic Acid: A highly oxidized carboxylic acid abundant in E. sideroxylon.

Cyclohexene-1-carboxylate : A cyclic ester detected across multiple species.

Unidentified Triterpene Derivative: A compound with structural motifs similar to known triterpenes, prevalent in psyllid-susceptible hosts .

Structural and Functional Comparisons

The table below summarizes critical differences:

Structural Insights :

Ecological Significance

Principal Component Analysis (PCA) of polar metabolites from 12 Eucalyptus species revealed distinct clustering patterns (Fig. 4 in ):

- Cluster 1 : Species with high this compound and triterpene levels (e.g., E. globulus) showed moderate psyllid resistance.

- Cluster 2: Species rich in 4,6-dioxohept-2-enoic acid (E. sideroxylon) exhibited lower psyllid colonization, suggesting metabolite-specific defense roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。